1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
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Overview
Description
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dichlorobenzyl group, a methoxy group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 3,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of 3,4-dichlorobenzyl chloride with the isoquinoline core under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichloro-benzyl)-piperidin-4-ol: Shares the dichlorobenzyl group but has a piperidine core instead of an isoquinoline core.
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound, used in various organic reactions.
(3,4-Dichloro-benzyl)-(1-ethoxycarbonyl-undecyl)-dimethyl-ammonium bromide: A compound with a similar dichlorobenzyl group but different functional groups and applications.
Uniqueness
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific combination of functional groups and its isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H17Cl2NO2 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C17H17Cl2NO2/c1-22-17-8-11-4-5-20-15(12(11)9-16(17)21)7-10-2-3-13(18)14(19)6-10/h2-3,6,8-9,15,20-21H,4-5,7H2,1H3 |
InChI Key |
FTDXLZJFWLPRKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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